molecular formula C19H24N4O2S B2812914 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea CAS No. 921475-15-2

1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea

Cat. No. B2812914
M. Wt: 372.49
InChI Key: VLPDGWOPZAOMBQ-UHFFFAOYSA-N
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Description

The compound “1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea” is a chemical compound with the molecular formula C19H24N4O2S1. It is available for purchase from certain chemical suppliers2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, compounds with similar structures are often synthesized using various synthetic routes3.



Molecular Structure Analysis

The molecular structure of this compound is defined by its IUPAC name: 1-(4-methylphenyl)-3-[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea1. This name provides a detailed description of the arrangement of atoms in the molecule.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, compounds with similar structures can participate in a variety of chemical reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available resources.


Scientific Research Applications

Antimicrobial and Anticancer Properties

Studies have shown that thiazole and urea derivatives exhibit broad-spectrum antimicrobial activities against various microorganisms, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. Compounds with a structure incorporating elements similar to the specified compound demonstrated MIC values ranging from 6.25 to 100 μg/mL, suggesting potential as antimicrobial agents (Vipul M. Buha et al., 2012). Additionally, certain 1,3,4-thiadiazole and thiazole derivatives have shown promising anticancer activity against cervical cancer (HeLa) cell lines, indicating potential applications in cancer research (B. Shankar et al., 2017).

Conformational and Structural Analysis

Conformational stability and molecular structure analyses of similar compounds have been performed using ab initio Hartree-Fock and density functional theory. Such studies provide valuable insights into the most stable conformers, geometrical parameters, and vibrational frequencies, which are crucial for understanding the chemical behavior and potential applications of these compounds (İ. Sıdır et al., 2010).

Role in Orexin Receptor Mechanisms

Compounds targeting orexin receptors have been studied for their effects on compulsive food consumption and potential to treat eating disorders with a compulsive component. Such research highlights the role of orexin-1 receptor mechanisms in binge eating and suggests that selective antagonism at OX1R could represent a novel pharmacological treatment (L. Piccoli et al., 2012).

Synthesis and Biological Evaluation

Novel synthetic routes and biological evaluations of urea derivatives, including those with thiazole groups, have been explored. These studies encompass antimicrobial, antitumor, and hypoglycemic activities, underscoring the versatile potential of such compounds in medical and pharmaceutical research (S. Ling et al., 2008).

Enzyme Inhibition and Anticancer Investigations

Urea derivatives have been synthesized and tested for their inhibitory effects on various enzymes, such as urease, β-glucuronidase, and snake venom phosphodiesterase. Some derivatives demonstrated significant in vitro anticancer activity, suggesting their potential as therapeutic agents (Sana Mustafa et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources.


Future Directions

The future directions for this compound are not specified in the available resources. However, compounds with similar structures have been studied for their potential in various therapeutic applications3.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.


properties

IUPAC Name

1-(4-methylphenyl)-3-[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-13-5-7-15(8-6-13)20-18(25)22-19-21-16(12-26-19)10-17(24)23-9-3-4-14(2)11-23/h5-8,12,14H,3-4,9-11H2,1-2H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPDGWOPZAOMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea

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